Patented HBV Inhibitor Synthetic Intermediate: Documented Structural Role versus Non-Bromo Analogs
In Hoffmann-La Roche patent EP-3292120-A1, 4-(3-bromopropyl)morpholin-3-one is explicitly employed as an alkylating building block to install the morpholinone-propyl linker onto a tetrahydropyridopyrimidine core in the synthesis of HBsAg inhibitors [1]. The 3-bromopropyl chain length and bromide leaving group are structurally encoded in the exemplified final compounds (e.g., Example compounds in the patent). By contrast, neither the 3-chloropropyl analog (CAS 1539903-97-3) nor the 2-bromoethyl analog (CAS 1501749-25-2) is cited in this patent family, indicating that the specific combination of morpholin-3-one core, three-carbon linker, and bromide leaving group was selected during medicinal chemistry optimization .
| Evidence Dimension | Presence in patented HBV inhibitor synthetic route |
|---|---|
| Target Compound Data | Explicitly utilized as a synthetic intermediate in EP-3292120-A1 (Hoffmann-La Roche) for HBsAg inhibitor synthesis |
| Comparator Or Baseline | 4-(3-Chloropropyl)morpholin-3-one (CAS 1539903-97-3) and 4-(2-bromoethyl)morpholin-3-one (CAS 1501749-25-2) — neither cited in EP-3292120-A1 |
| Quantified Difference | Target compound: present in patent synthetic route; comparators: absent from the same patent |
| Conditions | Patent EP-3292120-A1; tetrahydropyridopyrimidine series for HBV HBsAg/DNA inhibition |
Why This Matters
Procurement of the exact intermediate specified in a drug-discovery patent ensures synthetic fidelity to the published route, avoiding the risk that an analog with a different linker or halogen yields an inactive or off-target compound.
- [1] Hoffmann-La Roche Inc. Tetrahydropyridopyrimidines and tetrahydropyridopyridines as inhibitors of HBsAg (HBV surface antigen) and HBV DNA production for the treatment of hepatitis B virus infections. European Patent EP-3292120-A1, filed May 4, 2015, and published March 14, 2018. View Source
